molecular formula C16H13NO5 B1666150 Avenanthramide A CAS No. 108605-70-5

Avenanthramide A

Cat. No.: B1666150
CAS No.: 108605-70-5
M. Wt: 299.28 g/mol
InChI Key: QGUMNWHANDITDB-FPYGCLRLSA-N
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Mechanism of Action

Target of Action

Avenanthramide A, a phenolic alkaloid found mainly in oats, primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism .

Mode of Action

The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . This compound has been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Biochemical Pathways

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents, and antioxidants .

Result of Action

The molecular and cellular effects of this compound’s action include increased neuronal survival, reduced oxidative stress, and improved cognitive function . It also exhibits anti-inflammatory and anti-apoptotic properties .

Action Environment

Environmental factors such as stress can influence the action of this compound. For instance, avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . They are vital in adaptation to environmental stress, competition, and co-evolution among plants, insects, herbivores, and pathogenic microorganisms .

Biochemical Analysis

Biochemical Properties

Avenanthramide A interacts with various enzymes and proteins. It is synthesized through a condensation process of hydroxyanthranilic acid with hydroxycinnamoyl-CoA and related species, catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), an anthranilic acid acyl-CoA dependent acyltransferase . This process involves the donation of a hydrogen atom to a radical, demonstrating its potent antioxidant activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation and proliferation . In human aortic endothelial cells, it modulates cellular and molecular processes that play an important role in the inflammation of arteries and the development of atherosclerosis . It also exhibits anti-inflammatory and anti-apoptotic properties, making it a promising candidate for neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the NF-κB activation in NF-κB dependent cytokine . Furthermore, it has been found to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving eccentric exercise-induced inflammation in young men and women, it was found that this compound supplementation reduced plasma creatine kinase (CK) activity and neutrophil respiratory burst (NRB) levels at various time points post-exercise .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, a diet of 20 mg this compound per kilogram body weight in rats has been shown to increase the superoxide dismutase (SOD) activity in skeletal muscle, liver, and kidneys . Oral administration (6 mg/kg per day) for 2 weeks in Alzheimer’s disease mice leads to improved recognition and spatial memory, reduced caspase-3 cleavage, and reversed neuroinflammation .

Metabolic Pathways

This compound is involved in the shikimic acid and phenylpropanoid pathways . The enzyme HHT uses 5-hydroxyanthranilic acid as an acceptor molecule and substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules in the biosynthesis of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been detected in the phloem sap, indicating a source to sink transport of these metabolites . It is predominantly located in leaf tissue, but significant amounts are also found in the upper and lower stems, roots, panicle stems, and glumes .

Subcellular Localization

This compound is synthesized in the chloroplast, as a fluorescence signal originating from this compound was localized to the chloroplasts . This suggests that the chloroplast is the primary site of this compound activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avenanthramide A can be synthesized through the condensation of anthranilic acid with cinnamic acid derivatives. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of avenanthramides, including this compound, involves the extraction from oat kernelsThis process involves treating dormant oat varieties with dry heat, followed by conventional malting without germination .

Chemical Reactions Analysis

Types of Reactions: Avenanthramide A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Avenanthramide A has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Avenanthramide B
  • Avenanthramide C
  • Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid)

Comparison:

This compound stands out due to its natural occurrence in oats and its broad spectrum of biological activities, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMNWHANDITDB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316626
Record name Avenanthramide A
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Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

108605-70-5
Record name Avenanthramide A
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Record name Avenanthramide A
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Record name Avenanthramide A
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Record name 108605-70-5
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Record name AVENANTHRAMIDE A
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Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 °C
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Avenanthramide A, a polyphenol found exclusively in oats, exhibits anti-cancer effects primarily by blocking reactive oxygen species (ROS). []

A: Research indicates that this compound suppresses colon cancer growth by inducing cellular senescence. This process involves enlarging cellular size, upregulating β-galactosidase activity, inducing γ-H2AX positive staining, and causing G1 phase arrest. []

A: this compound increases the expression of miR-129-3p, which in turn represses the E3 ubiquitin ligase Pirh2 and other targets like IGF2BP3 and CDK6. This Pirh2 silencing by miR-129-3p leads to increased levels of p53 and its downstream target p21, ultimately inducing cellular senescence. []

A: this compound has a molecular formula of C18H15NO5 and a molecular weight of 325 g/mol. []

A: Yes, the functional α,β-unsaturated carbonyl group in avenanthramides appears crucial for their effects on HO-1 expression. Hydrogenation of this double bond eliminates their effects, suggesting its importance in the mechanism of action. []

A: Avenanthramide stability in oat products during storage can be affected by various factors, including temperature and the presence of other compounds. For instance, in liquid oats, refrigeration favors the stability of avenanthramides, especially in iron-lacking formulations. []

ANone: This section is not applicable to this compound as the provided research does not discuss any catalytic properties or applications of this compound.

ANone: This section is not applicable to this compound as the provided research does not discuss any computational chemistry or modeling studies on this compound.

A: Studies show that alterations in the substituents of the cinnamic acid portion of the avenanthramide molecule significantly influence their activity as oviposition deterrents for P. brassicae. Modifications to the anthranilic acid part tend to have a lesser impact. []

A: Among tested compounds, trans-2-[3-(4-hydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzoic acid and trans-2-[3-(3,4-dihydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzo ic acid showed the strongest oviposition deterrent activity against P. brassicae. These findings suggest that modifications to the cinnamic acid moiety, specifically incorporating hydroxy substituents, are key for enhancing activity. []

ANone: This section is not applicable as the provided research does not discuss any SHE regulations related to this compound.

A: Avenanthramides are bioavailable in humans, although their bioavailability varies depending on the specific avenanthramide and the food matrix. For example, this compound has a four-fold higher bioavailability than avenanthramide B when consumed as part of an avenanthramide-enriched mixture from oats. []

A: Following oat bran consumption, avenanthramides and their phenolic acid counterparts are absorbed and metabolized relatively quickly. They are excreted in urine primarily as vanillic acid, 4- and 3-hydroxyhippuric acids, and sulfate conjugates of benzoic and ferulic acids. The majority of excretion occurs within 8 hours of intake. []

A: Yes, studies using a Caco-2 cell model demonstrate that avenanthramides are absorbed, albeit at lower rates compared to ferulic acid and caffeic acid. Metabolites of avenanthramides, including caffeic acid, ferulic acid, and avenanthramide 2f, have been detected after absorption in this model. []

A: Avenanthramide-c (Avn-c), another major avenanthramide, has been shown to inhibit the serum-induced proliferation of vascular smooth muscle cells (SMC) in vitro. This effect is attributed to cell cycle arrest in the G1 phase, involving decreased retinoblastoma protein phosphorylation, reduced cyclin D1 expression, and increased cyclin-dependent kinase inhibitor p21cip1 expression. []

A: Yes, research using Xenopus laevis oocytes expressing glucose transporters (GLUT2 or SGLT1) and human Caco-2 cells indicates that avenanthramides can inhibit intestinal glucose absorption. This effect is observed in a dose-dependent manner and suggests a potential role for avenanthramides in managing postprandial glucose levels. []

A: In vivo studies using a mouse model of Ehrlich solid tumors show that avenanthramide administration reduces tumor volume, normalizes liver protein, P53, and PCNA, and downregulates Bcl2 expression. Additionally, avenanthramide treatment improved antioxidant parameters, reduced MDA levels, and showed improvements in tumor marker levels, electrolytes, and liver and kidney function enzymes. []

ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to this compound.

ANone: While the provided research highlights the potential health benefits of avenanthramides, it does not provide specific data on toxicity, adverse effects, or their overall safety profile.

ANone: The research papers provided do not offer information on these specific aspects related to this compound.

ANone: The provided research does not delve into the historical context and milestones of this compound research.

ANone: Research on avenanthramides benefits from a multidisciplinary approach, integrating knowledge from various fields, including:

  • Food Science and Technology: Studying the extraction, purification, and stabilization of avenanthramides from oat sources. []
  • Plant Science and Biochemistry: Investigating the biosynthesis and regulation of avenanthramides in oat plants. [, , ]
  • Nutrition and Dietetics: Examining the role of avenanthramide-rich oat consumption in human health and disease prevention. [, ]
  • Pharmacology and Toxicology: Evaluating the absorption, metabolism, and potential therapeutic effects of avenanthramides. [, ]
  • Oncology and Cell Biology: Exploring the mechanisms of action of avenanthramides in cancer cell lines and animal models. [, , ]

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